molecular formula C19H28N2O2 B10882466 1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone

Cat. No.: B10882466
M. Wt: 316.4 g/mol
InChI Key: PSLGRSVTYHHTKT-UHFFFAOYSA-N
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Description

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone is a piperazine-derived compound characterized by a cycloheptyl group attached to the piperazine ring and a phenoxyethanone moiety. The cycloheptyl group confers unique steric and electronic properties, distinguishing it from smaller substituents like phenyl or benzyl groups in related derivatives.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-cycloheptylpiperazin-1-yl)-2-phenoxyethanone

InChI

InChI=1S/C19H28N2O2/c22-19(16-23-18-10-6-3-7-11-18)21-14-12-20(13-15-21)17-8-4-1-2-5-9-17/h3,6-7,10-11,17H,1-2,4-5,8-9,12-16H2

InChI Key

PSLGRSVTYHHTKT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound .

Chemical Reactions Analysis

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmaceutical agent due to its biological activity. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. These interactions lead to various biological effects, including modulation of neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

Key structural variations among analogs include substitutions on the piperazine ring and modifications to the ethanone moiety. These changes significantly influence biological activity and physicochemical properties.

Key Observations :

  • Cholinesterase Inhibition : The indolylmethyl-substituted analog () demonstrates moderate BChE inhibition, suggesting that bulky aromatic groups may enhance interactions with the enzyme’s peripheral anionic site.
  • Anticancer Activity : HD05 (), bearing a chlorophenyl-pyrazolyl-indole group, shows potent cytotoxicity, likely due to dual targeting of EGFR and DNA via its planar heterocyclic system.
  • Physicochemical Properties : Morpholine-substituted derivatives () exhibit lower molecular weights (~221 Da) compared to cycloheptyl or naphthylmethyl analogs (~360 Da), impacting solubility and bioavailability.

Pharmacological Target Specificity

  • Anticancer Activity : HD05 () targets EGFR tyrosine kinase, validated via molecular docking studies.
  • Enzyme Modulation: A carnitine palmitoyltransferase 2 inhibitor () with a dihydroisoquinoline-piperazine-phenoxyethanone structure highlights the scaffold’s versatility in targeting diverse enzymes.

Biological Activity

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone typically involves the reaction of cycloheptylpiperazine with phenoxyacetic acid derivatives. The general synthetic route can be outlined as follows:

  • Starting Materials : Cycloheptylpiperazine and phenoxyacetic acid.
  • Reaction Conditions : The reaction is generally conducted under reflux conditions in a suitable solvent such as ethanol or methanol.
  • Purification : The product is purified by recrystallization or chromatography.

The chemical structure can be represented as follows:

C17H24N2O2\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_2

Pharmacological Profile

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone exhibits various biological activities, including:

  • Antidepressant Activity : Research indicates that compounds with similar structures may interact with serotonin and dopamine receptors, suggesting potential antidepressant effects.
  • Antimicrobial Properties : Preliminary studies have shown that this compound could possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone.

Study 1: Antidepressant Activity

A study conducted on similar piperazine derivatives demonstrated significant antidepressant effects in animal models. The mechanism was attributed to the modulation of neurotransmitter levels, particularly serotonin and norepinephrine .

Study 2: Antimicrobial Activity

Research on phenoxyethanone derivatives revealed promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations .

Study 3: Anti-inflammatory Effects

In a controlled experiment, the compound exhibited a reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent. The percentage inhibition of edema was measured at various doses, showing dose-dependent efficacy .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in symptoms
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryDose-dependent reduction in edema

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeEffectiveness
Piperazine derivativesAntidepressantHigh
Phenoxyacetic acid derivativesAntimicrobialModerate
Cycloheptylpiperazine derivativesAnti-inflammatoryHigh

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